N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to a xanthene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide typically involves multi-step reactions. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives under neutral or weakly basic conditions at elevated temperatures . Another approach involves the use of solid support catalysts such as aluminum oxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2).
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) are typical.
Common Reagents and Conditions
Oxidation: TBHP and I2 in toluene.
Reduction: NaBH4 in methanol.
Substitution: NBS in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce halogen atoms into the molecule .
Scientific Research Applications
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for Alzheimer’s disease treatment.
Cancer Research: Derivatives of this compound have shown antiproliferative activity against breast cancer cells.
Material Science: Its unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, as an AChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In cancer cells, it may induce cell cycle arrest and apoptosis through pathways involving caspase activation and inhibition of the PI3K/Akt/mTOR signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.
Xanthene derivatives: Compounds like fluorescein and eosin, which are used in dye and imaging applications, share the xanthene core.
Uniqueness
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide is unique due to its combined imidazo[1,2-a]pyridine and xanthene structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality is not commonly found in other compounds, making it a valuable molecule for diverse scientific research applications.
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-27(26-20-7-1-3-9-23(20)32-24-10-4-2-8-21(24)26)28-19-14-12-18(13-15-19)22-17-30-16-6-5-11-25(30)29-22/h1-17,26H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWIGVFRQWANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=CN6C=CC=CC6=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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